2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 900011-80-5
VCID: VC7653653
InChI: InChI=1S/C21H21ClN2O4S/c1-27-19-9-8-15(13-20(19)28-2)21-18-7-4-10-23(18)11-12-24(21)29(25,26)17-6-3-5-16(22)14-17/h3-10,13-14,21H,11-12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC
Molecular Formula: C21H21ClN2O4S
Molecular Weight: 432.92

2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS No.: 900011-80-5

Cat. No.: VC7653653

Molecular Formula: C21H21ClN2O4S

Molecular Weight: 432.92

* For research use only. Not for human or veterinary use.

2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine - 900011-80-5

Specification

CAS No. 900011-80-5
Molecular Formula C21H21ClN2O4S
Molecular Weight 432.92
IUPAC Name 2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C21H21ClN2O4S/c1-27-19-9-8-15(13-20(19)28-2)21-18-7-4-10-23(18)11-12-24(21)29(25,26)17-6-3-5-16(22)14-17/h3-10,13-14,21H,11-12H2,1-2H3
Standard InChI Key NNSQKIBBXDCUQF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C<sub>21</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>4</sub>S, corresponds to a molar mass of 432.92 g/mol . Its IUPAC name, 2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine, reflects a bicyclic system comprising a pyrrolidine ring fused to a pyrazine moiety. Key structural features include:

  • A 3-chlorophenylsulfonyl group at position 2, contributing electron-withdrawing characteristics.

  • A 3,4-dimethoxyphenyl substituent at position 1, offering electron-donating methoxy groups.

  • Partial saturation of the pyrrolidine ring, enhancing conformational flexibility .

The SMILES notation (COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC) and InChIKey (NNSQKIBBXDCUQF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>4</sub>S
Molecular Weight432.92 g/mol
CAS Registry Number900011-80-5
IUPAC Name2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

Physicochemical Characteristics

While experimental solubility data remain unavailable, its structural analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMA) due to the sulfonyl group’s polarity and aromatic methoxy substituents. The compound’s logP (estimated via computational tools) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-likeness .

Synthesis and Derivatization

Structural Modifications

Derivatization strategies focus on:

  • Methoxy Group Replacement: Substituting methoxy groups with halogens or amines to modulate electronic properties.

  • Sulfonyl Group Variation: Exploring alternative sulfonyl substituents (e.g., 2,5-dimethoxyphenylsulfonyl) to enhance target affinity.

Target ClassPotential Interaction MechanismStructural Basis
Serotonin Receptorsπ-Stacking with aromatic residuesDimethoxyphenyl moiety
KinasesSulfonyl group binding to ATP pocketSulfonamide pharmacophore
Ion ChannelsModulation via chlorophenyl groupHydrophobic interactions

Preclinical Findings

Preliminary studies on analogs demonstrate:

  • Anticancer Activity: Inhibition of tumor cell proliferation (IC<sub>50</sub> 2–10 µM) in breast and lung cancer lines.

  • Antimicrobial Effects: Growth suppression of Staphylococcus aureus (MIC 16 µg/mL) via membrane disruption.

Applications in Materials Science

Optoelectronic Properties

The conjugated π-system of the pyrrolo-pyrazine core enables absorption in the UV-Vis range (λ<sub>max</sub> ≈ 320 nm), suggesting utility in:

  • Organic Light-Emitting Diodes (OLEDs): As emissive layer dopants.

  • Photocatalysts: For redox reactions under visible light.

Polymer Modification

Functionalization of polymers with this compound could enhance thermal stability (T<sub>g</sub> > 200°C) and dielectric properties, beneficial for high-performance insulators .

Research Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Absence of in vivo data: Toxicity, pharmacokinetics, and metabolic stability remain uncharacterized.

  • Synthetic Scalability: Low yields (≈35% in analogs ) hinder bulk production.

Strategic Priorities

  • High-Throughput Screening: Identify lead candidates against oncology and CNS targets.

  • Computational Modeling: Predict binding modes using molecular docking (e.g., AutoDock Vina).

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.

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